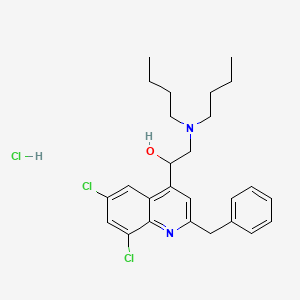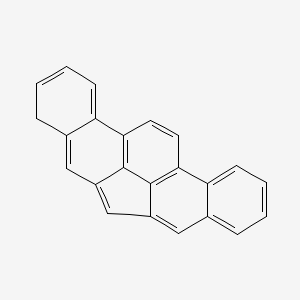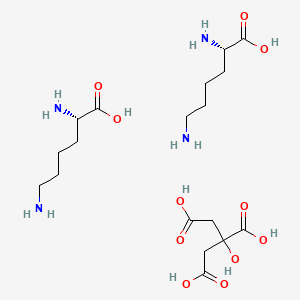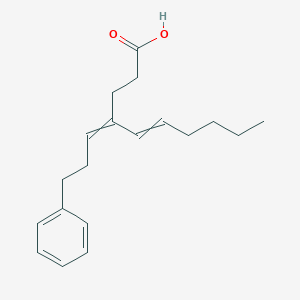
Phenol, diisononyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, diisononyl- is an organic compound belonging to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a derivative of phenol where the hydrogen atoms on the benzene ring are substituted with diisononyl groups. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Phenol, diisononyl- can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. In this process, an aryl halide reacts with a nucleophile, such as sodium hydroxide, under high temperature and pressure to form the phenol derivative . Another method involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with an acid to yield phenol . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Phenol, diisononyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, making it reactive towards electrophiles such as halogens and nitro groups.
Combustion: Phenol burns in the presence of oxygen to produce carbon dioxide and water.
Applications De Recherche Scientifique
Phenol, diisononyl- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of phenol, diisononyl- involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, such as protein synthesis and enzyme activity, due to its proteolytic properties . Phenolic compounds also exert their effects by scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Phenol, diisononyl- can be compared with other phenolic compounds such as:
Hydroquinone: Known for its use in photographic developers and as a skin-lightening agent.
Butylated Hydroxytoluene (BHT): Used as an antioxidant in food and cosmetics.
Resorcinol: Used in the production of resins and as an antiseptic
Phenol, diisononyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
60238-09-7 |
|---|---|
Formule moléculaire |
C24H42O |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
2,3-bis(7-methyloctyl)phenol |
InChI |
InChI=1S/C24H42O/c1-20(2)14-9-5-7-11-16-22-17-13-19-24(25)23(22)18-12-8-6-10-15-21(3)4/h13,17,19-21,25H,5-12,14-16,18H2,1-4H3 |
Clé InChI |
LSZFMPXLMKZIOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC1=C(C(=CC=C1)O)CCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)






![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)

![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)



